

An In-Depth Technical Guide to DNP-PEG2-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DNP-PEG2-acid**

Cat. No.: **B607165**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-acid is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It incorporates three key chemical moieties: a 2,4-dinitrophenyl (DNP) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.[1]

The DNP group serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. The PEG spacer, consisting of two ethylene glycol units, enhances the water solubility and biocompatibility of the molecule and its conjugates.[2] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This guide provides a comprehensive overview of the structure, properties, and common applications of **DNP-PEG2-acid**.

Structure and Properties

DNP-PEG2-acid, with the IUPAC name 3-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its utility in bioconjugation.[3]

Chemical Structure

- DNP Group: The 2,4-dinitrophenyl group is a well-characterized hapten.
- PEG Spacer: A short, hydrophilic chain of two ethylene glycol units enhances solubility in aqueous media.^[2]
- Carboxylic Acid: A terminal carboxyl group that can be activated for conjugation to primary amines.

Physicochemical Properties

A summary of the key quantitative data for **DNP-PEG2-acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1353011-89-8	[2][3][4]
Molecular Formula	C13H17N3O8	[2][3][4][5]
Molecular Weight	343.29 g/mol	[3]
Purity	>95% to >98%	[2][3][4][5]
Appearance	Not specified in search results	
Solubility	Soluble in DMSO, DMF, DCM	[3][6]
pKa (Propionic Acid)	~4.87 (for the parent acid)	[7]
Storage Conditions	-20°C, desiccated	[2][6]

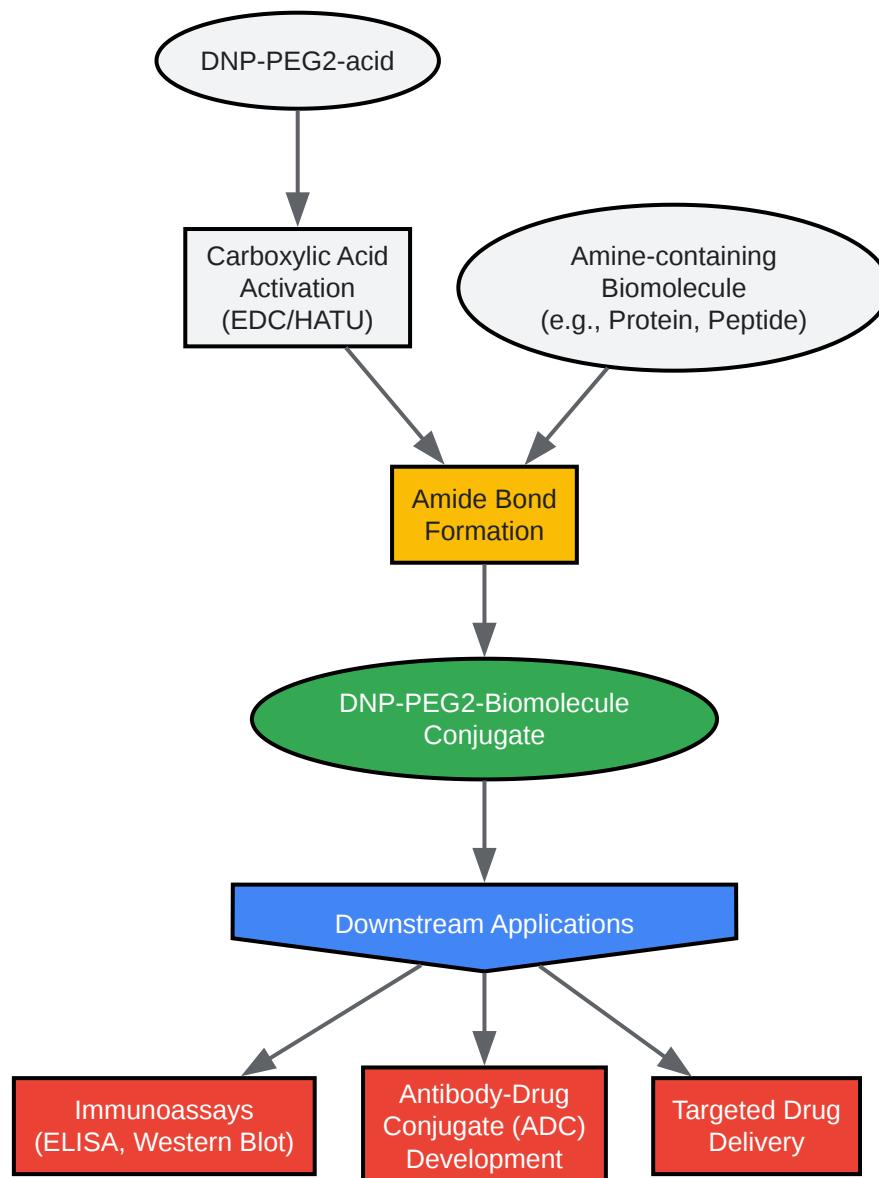
Experimental Protocols

Protocol 1: Conjugation of DNP-PEG2-acid to a Carrier Protein using EDC/HATU Chemistry

This protocol describes a general method for conjugating **DNP-PEG2-acid** to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), which is a common step in the production of immunogens for antibody generation.

Materials:

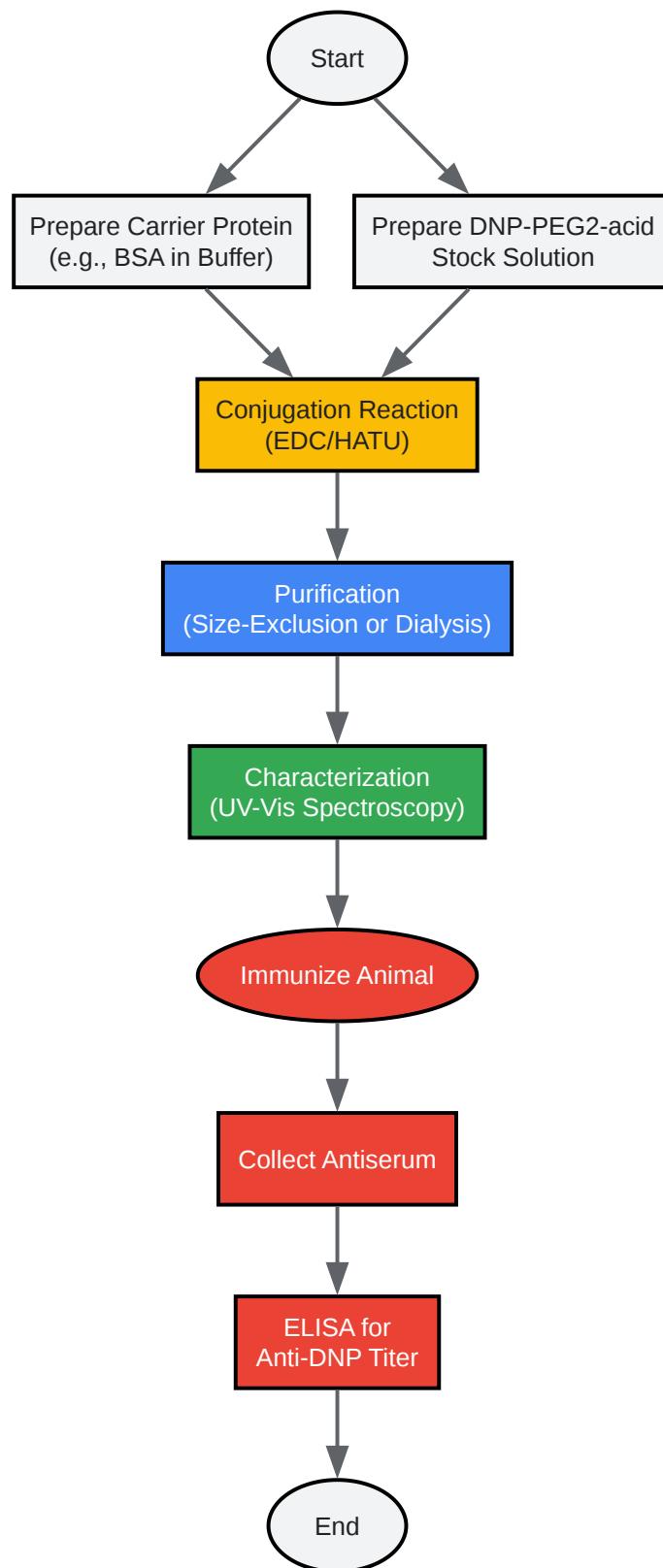
- **DNP-PEG2-acid**
- Carrier Protein (e.g., BSA, KLH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Purification column (Size-Exclusion Chromatography, e.g., Sephadex G-25)
- Dialysis tubing (10-14 kDa MWCO)


Procedure:

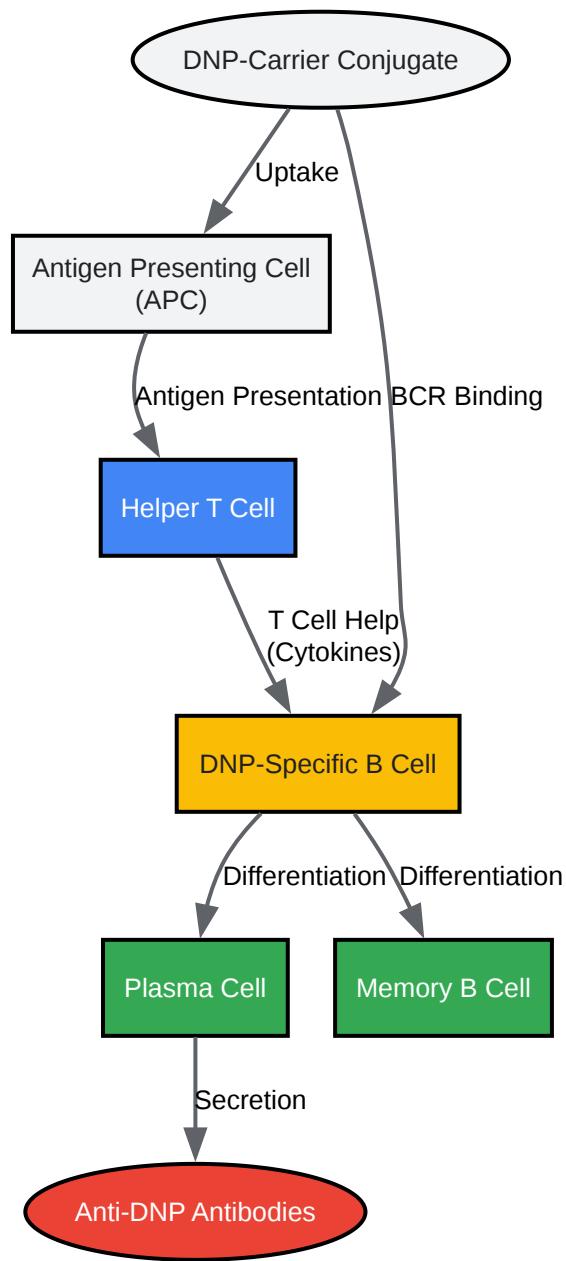
- Protein Preparation:
 - Dissolve the carrier protein in the conjugation buffer to a concentration of 1-10 mg/mL.
 - If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.
- **DNP-PEG2-acid** Activation:
 - Immediately before use, dissolve **DNP-PEG2-acid** in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
 - In a separate tube, add the desired molar excess of the **DNP-PEG2-acid** stock solution to an appropriate volume of anhydrous DMF or DMSO.

- Add 1.2 equivalents of HATU and 2-3 equivalents of DIPEA to the **DNP-PEG2-acid** solution.
- Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Conjugation Reaction:
 - Add the activated **DNP-PEG2-acid** solution to the protein solution while gently stirring. A starting point is a 5 to 20-fold molar excess of **DNP-PEG2-acid** to the protein.
 - Add 1.2 equivalents of EDC to the reaction mixture.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching the Reaction:
 - Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated **DNP-PEG2-acid**.
 - Incubate for 30 minutes at room temperature.
- Purification of the DNP-Protein Conjugate:
 - Remove unreacted **DNP-PEG2-acid** and other small molecules by size-exclusion chromatography or dialysis.
 - For dialysis, transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over 24 hours.
- Characterization:
 - Determine the degree of labeling (DNP-to-protein ratio) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~360 nm (for DNP).

Visualizations


Logical Workflow for DNP-PEG2-acid Application

[Click to download full resolution via product page](#)


Caption: Logical workflow of **DNP-PEG2-acid** from reagent to application.

Experimental Workflow for Hapten-Carrier Conjugation and Immunoassay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for DNP-carrier conjugation and immunoassay.

Simplified Signaling Pathway for Anti-DNP Antibody Production

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of anti-DNP antibody production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. resources.revvity.com [resources.revvity.com]
- 2. DNP-PEG2-acid, 1353011-89-8 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. precisepeg.com [precisepeg.com]
- 5. DNP-PEG2-Acid - CD Bioparticles [cd-bioparticles.net]
- 6. Palmitic acid-PEG2-acid | BroadPharm [broadpharm.com]
- 7. Propionic Acid | CH₃CH₂COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to DNP-PEG2-acid: Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607165#dnp-peg2-acid-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com